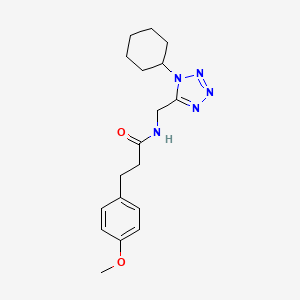

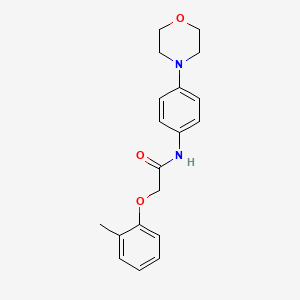

2-(2-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide belongs to a class of compounds known for their pharmacological activities. The interest in such compounds stems from their potential therapeutic efficacy and diverse chemical and physical properties, which make them suitable for various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to this compound involves multiple steps, including acylation, arylation, and the use of specific catalysts to achieve the desired structural framework. For instance, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide, a similar compound, is synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine using DMF as solvent and potassium carbonate as a catalyst. The yield of such syntheses can reach up to 80%, indicating efficient reaction conditions (Gao Yonghong, 2009).

Molecular Structure Analysis

The molecular structure of related compounds reveals intricate details about the spatial arrangement of atoms and the presence of functional groups contributing to their chemical behavior. Studies involving X-ray crystallography provide insights into the dihedral angles and hydrogen bonding patterns that influence the compound's stability and reactivity.

Chemical Reactions and Properties

This compound and similar compounds undergo various chemical reactions, including carbonylation and hydrolysis, under specific conditions. These reactions are crucial for modifying the compound's functional groups, thereby altering its chemical properties for targeted applications. The reductive carbonylation of nitrobenzene, for example, can lead to compounds with significant selectivity towards specific products, indicating the potential for customized synthesis strategies (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Scientific Research Applications

Host-Guest Chemistry and Fluorescence Properties

Research on similar amide-containing isoquinoline derivatives has demonstrated their potential in host-guest chemistry, forming inclusion compounds with enhanced fluorescence properties. Studies have shown that certain amide derivatives can form crystalline salts and host–guest complexes with other compounds, leading to stronger fluorescence emission, which is crucial for applications in sensing and molecular recognition (Karmakar, Sarma, & Baruah, 2007).

Neuroprotective and Antiviral Effects

A novel anilidoquinoline derivative related to 2-(2-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide has shown significant neuroprotective and antiviral effects against Japanese encephalitis. This compound exhibited antiviral and antiapoptotic effects in vitro and led to significant decreases in viral load and increased survival in treated mice, indicating its therapeutic potential in viral encephalitis (Ghosh et al., 2008).

Antifungal Applications

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as broad-spectrum antifungal agents, effective against Candida and Aspergillus species. These findings are crucial for developing new treatments for fungal infections, addressing the challenge of low plasmatic stability seen in earlier compounds by modifying the morpholin-2-one core (Bardiot et al., 2015).

Antimicrobial Activity

An array of biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides synthesized and evaluated for their antibacterial and antifungal activities demonstrated that certain compounds in this series possess excellent antibacterial activity against specific bacterial strains and antifungal activity against Aspergillus flavus and other fungi, suggesting their potential in antimicrobial therapy (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

properties

IUPAC Name |

2-(2-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-15-4-2-3-5-18(15)24-14-19(22)20-16-6-8-17(9-7-16)21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJXSXMCAHDLES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methoxy-N-methylanilino)ethyl]-N-methylbut-2-enamide](/img/structure/B2480671.png)

![5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2480672.png)